molecular formula C29H30NO7P B11826895 Dibenzyl 5-((diethoxyphosphoryl)methyl)-1H-indole-1,2-dicarboxylate

Dibenzyl 5-((diethoxyphosphoryl)methyl)-1H-indole-1,2-dicarboxylate

Cat. No.: B11826895
M. Wt: 535.5 g/mol
InChI Key: KQNAREZPBYQUQI-UHFFFAOYSA-N
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Description

Dibenzyl 5-((diethoxyphosphoryl)methyl)-1H-indole-1,2-dicarboxylate is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a diethoxyphosphoryl group attached to the indole ring, which is further substituted with dibenzyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzyl 5-((diethoxyphosphoryl)methyl)-1H-indole-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of indole derivatives with diethoxyphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the diethoxyphosphoryl group. The intermediate product is then reacted with benzyl bromide in the presence of a palladium catalyst to introduce the dibenzyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Dibenzyl 5-((diethoxyphosphoryl)methyl)-1H-indole-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl positions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted indole derivatives.

Scientific Research Applications

Dibenzyl 5-((diethoxyphosphoryl)methyl)-1H-indole-1,2-dicarboxylate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Dibenzyl 5-((diethoxyphosphoryl)methyl)-1H-indole-1,2-dicarboxylate involves its interaction with specific molecular targets. The diethoxyphosphoryl group can interact with enzymes and proteins, leading to inhibition or activation of certain biochemical pathways. The indole ring structure allows the compound to intercalate with DNA, potentially affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Diethyl benzylphosphonate: Similar in structure but lacks the indole ring.

    5-Diethoxyphosphoryl-5-methyl-1-pyrroline N-oxide: Contains a diethoxyphosphoryl group but has a different core structure.

    Dibenzyl sulfide: Similar in having dibenzyl groups but differs in the central functional group.

Uniqueness

Dibenzyl 5-((diethoxyphosphoryl)methyl)-1H-indole-1,2-dicarboxylate is unique due to its combination of the indole ring and diethoxyphosphoryl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C29H30NO7P

Molecular Weight

535.5 g/mol

IUPAC Name

dibenzyl 5-(diethoxyphosphorylmethyl)indole-1,2-dicarboxylate

InChI

InChI=1S/C29H30NO7P/c1-3-36-38(33,37-4-2)21-24-15-16-26-25(17-24)18-27(28(31)34-19-22-11-7-5-8-12-22)30(26)29(32)35-20-23-13-9-6-10-14-23/h5-18H,3-4,19-21H2,1-2H3

InChI Key

KQNAREZPBYQUQI-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=CC2=C(C=C1)N(C(=C2)C(=O)OCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4)OCC

Origin of Product

United States

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